2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

soluble guanylyl cyclase (sGC) nitric oxide (NO) signaling enzyme kinetics

Procure NS 2028 (2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, CAS 37642-61-8) for critical sGC research. This is the definitive tool compound for establishing sGC's role in physiological responses. Unlike the reversible inhibitor ODQ, NS 2028 acts directly on the catalytic domain, providing irreversible, non-ATP-competitive inhibition. This unique mechanism ensures clean results in organ bath assays and enzyme studies, making washout-resistant protocols possible.

Molecular Formula C15H14BrNO4S
Molecular Weight 384.2 g/mol
CAS No. 37642-61-8
Cat. No. B1265570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
CAS37642-61-8
Molecular FormulaC15H14BrNO4S
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
InChIKeyYYNNRJWNBXEQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS 2028 (37642-61-8): A Potent, Irreversible sGC Inhibitor for Mechanistic Studies in NO/cGMP Signaling


2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 37642-61-8), also designated as NS 2028, is a sulfonamide-containing phenylalanine derivative [1]. It is recognized as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO)/cyclic GMP (cGMP) signaling pathway . Its mechanism involves direct, non-competitive inhibition of the enzyme's catalytic activity, independent of the enzyme's activation state [2]. This compound is not cell-permeable and is primarily utilized as a tool compound in ex vivo and in vitro research to dissect the NO-sGC-cGMP axis .

Why 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid Cannot Be Substituted by Other sGC Inhibitors in Pivotal Experiments


Simple substitution of this compound (NS 2028) with other soluble guanylyl cyclase (sGC) inhibitors is highly problematic for critical research due to its unique profile of irreversible inhibition [1]. Unlike the widely used, reversible heme-site inhibitor ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one), NS 2028 acts directly on the catalytic domain of sGC and does not compete with ATP . This fundamental mechanistic difference means that results obtained with NS 2028 cannot be directly compared or substituted with those from ODQ, as they probe different aspects of enzyme regulation [2]. Furthermore, while a related analog like 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid shares the bromophenylsulfonyl moiety, the absence of the phenylalanine side chain in the analog likely alters target affinity and specificity, underscoring the need for the exact compound when referencing literature data or conducting SAR studies .

Direct Quantitative Evidence Differentiating NS 2028 (37642-61-8) from Other sGC Inhibitors and Analogs


NS 2028's Irreversible vs. Reversible Inhibition: A Critical Distinction for sGC Functional Studies

In direct comparative studies, NS 2028 inhibits soluble guanylyl cyclase (sGC) with an IC50 of 30 nM for basal enzyme activity. Crucially, its inhibitory effect was shown to be irreversible, in stark contrast to the widely used sGC inhibitor ODQ [1].

soluble guanylyl cyclase (sGC) nitric oxide (NO) signaling enzyme kinetics

NS 2028 is a Potent Inhibitor of Both Basal and Stimulated sGC Activity

NS 2028 demonstrates high potency against soluble guanylyl cyclase (sGC) in multiple states. It inhibits basal sGC activity with an IC50 of 30 nM, NO-stimulated activity with an IC50 of 200 nM, and S-nitrosoglutathione-enhanced activity in mouse cerebellum homogenates with an IC50 of 17 nM [1].

soluble guanylyl cyclase (sGC) nitric oxide (NO) signaling enzyme inhibition

Structural Specificity: The Bromophenylsulfonyl-Phenylalanine Scaffold of NS 2028 Yields Unique Activity Compared to Simpler Analogs

The target compound, N-(4-bromophenyl)sulfonyl-DL-phenylalanine, features a phenylalanine core, which is crucial for its potent and specific sGC inhibition [1]. In contrast, a close analog lacking the phenyl side chain, 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, is reported to lack this specific high-potency sGC activity .

Structure-Activity Relationship (SAR) enzyme inhibitor phenylalanine derivative

Physicochemical Profile: Defined Solubility and Stability Parameters for Consistent In Vitro Application

NS 2028 has defined solubility in common organic solvents used for preparing stock solutions in biological research: chloroform (1 mg/mL), DMSO (5 mg/mL), and ethanol (5 mg/mL) . Its calculated partition coefficient (LogP) is approximately 3.2-3.9 [1], indicating significant lipophilicity.

physicochemical properties solubility stability

Recommended Research and Procurement Scenarios for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (NS 2028)


Dissecting the NO-sGC-cGMP Pathway in Isolated Tissues and Cell-Free Systems

NS 2028 is the tool of choice for studies requiring definitive and irreversible inhibition of sGC to establish the enzyme's role in physiological responses. Its potent and non-competitive action on the catalytic domain [1] makes it ideal for ex vivo organ bath experiments (e.g., vascular relaxation studies) and cell-free enzyme assays where washout of a reversible inhibitor would confound results .

Calibrating NO Donor and cGMP Analog Effects

Researchers investigating the effects of NO donors (e.g., sodium nitroprusside, SNAP) or membrane-permeable cGMP analogs (e.g., 8-Br-cGMP) should use NS 2028 as a negative control. Pretreatment with NS 2028 will abrogate the effects of NO donors but leave the direct effects of cGMP analogs unaffected, providing a clean and robust validation of sGC-dependent signaling [1].

Biochemical Studies of sGC Enzyme Kinetics and Regulation

Given its irreversible, non-ATP-competitive mechanism and well-defined IC50 values for various activation states of sGC [1], NS 2028 is a valuable reagent for detailed biochemical characterization of the sGC enzyme. It can be used to probe the enzyme's catalytic cycle, study the effects of allosteric modulators, and investigate the molecular basis of sGC desensitization [2].

Structure-Activity Relationship (SAR) Studies on Phenylalanine-Based Sulfonamide Inhibitors

As a well-characterized phenylalanine derivative with a defined biological target, NS 2028 serves as a crucial reference compound in medicinal chemistry programs aiming to develop novel sGC inhibitors or modulators of other enzymes [1]. Its specific scaffold provides a baseline for evaluating the potency, selectivity, and physicochemical properties of newly synthesized analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.